molecular formula C11H15Cl2N3O B8410602 5,6-Dichloro-N-[2-(dimethylamino)ethyl]-N-methylnicotinamide

5,6-Dichloro-N-[2-(dimethylamino)ethyl]-N-methylnicotinamide

Cat. No.: B8410602
M. Wt: 276.16 g/mol
InChI Key: DRKABTVXQIFOAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dichloro-N-[2-(dimethylamino)ethyl]-N-methylnicotinamide is a useful research compound. Its molecular formula is C11H15Cl2N3O and its molecular weight is 276.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15Cl2N3O

Molecular Weight

276.16 g/mol

IUPAC Name

5,6-dichloro-N-[2-(dimethylamino)ethyl]-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C11H15Cl2N3O/c1-15(2)4-5-16(3)11(17)8-6-9(12)10(13)14-7-8/h6-7H,4-5H2,1-3H3

InChI Key

DRKABTVXQIFOAH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(C)C(=O)C1=CC(=C(N=C1)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

N,N-dimethylformamide (0.05 ml, 0.65 mmol) was added to a thionyl chloride solution (10 ml) of 5-chloro-6-hydroxynicotinic acid (1.0 g, 5.76 mmol), and stirred under a nitrogen atmosphere at 90° C. for 1 hour. The reaction solution was concentrated under reduced pressure, and with cooling with ice, N,N,N′-trimethylethane-1,2-diamine (2.32 ml, 17.3 mmol) was added to an N,N-dimethylformamide solution (10 ml) of the obtained residue, and stirred at room temperature for 3 minutes. Saturated saline water was added to the reaction solution, extracted with chloroform, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The obtained residue was purified by amine-type silica gel column chromatography (Biotage NH, hexane:ethyl acetate=4:1 go 1:1) to obtain 5,6-dichloro-N-[2-(dimethylamino)ethyl]-N-methylnicotinamide (1.59 g, yield: 100%) as a colorless oil.
Quantity
0.05 mL
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reactant
Reaction Step One
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10 mL
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reactant
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1 g
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reactant
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2.32 mL
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reactant
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10 mL
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reactant
Reaction Step Three
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0 (± 1) mol
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